molecular formula C8H8N4O2S B13561958 2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide

2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B13561958
M. Wt: 224.24 g/mol
InChI Key: KYIYGJAJXFGCIV-UHFFFAOYSA-N
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Description

2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thienopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method includes heating 3-amino-thiophene-2-carboxamides with formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thienopyrimidines.

Scientific Research Applications

2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and receptors involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as an anticancer agent and its diverse chemical reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

2-amino-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C8H8N4O2S/c1-2-3-6(14)11-8(10)12-7(3)15-4(2)5(9)13/h1H3,(H2,9,13)(H3,10,11,12,14)

InChI Key

KYIYGJAJXFGCIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)N)C(=O)N

Origin of Product

United States

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